

# An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BMS-986365

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986365 |           |
| Cat. No.:            | B15623205  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule engineered to combat advanced prostate cancer.[1][2][3] It exhibits a dual mechanism of action, functioning as both a competitive antagonist of the androgen receptor (AR) and a potent ligand-directed degrader of the AR protein.[1][4][5] By co-opting the cereblon (CRBN) E3 ubiquitin ligase complex, BMS-986365 flags the AR for proteasomal degradation, thereby eliminating the key driver of prostate cancer progression.[5] Preclinical data demonstrate superior potency and efficacy of BMS-986365 over standard-of-care AR inhibitors like enzalutamide, particularly in models of therapeutic resistance.[4][6] Phase 1 clinical trials have established a manageable safety profile and have shown encouraging antitumor activity in heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC).[2][7]

### Pharmacodynamics: The Dual-Action Mechanism

The primary pharmacodynamic effect of **BMS-986365** is the potent and rapid degradation of the androgen receptor.[4][5] This dual-action approach of both degradation and antagonism allows for a more profound and durable suppression of AR signaling compared to traditional antagonists.[4][8]



#### **Mechanism of Action: AR Degradation and Antagonism**

BMS-986365 is a proteolysis-targeting chimera (PROTAC) that serves as a molecular bridge between the AR and the E3 ubiquitin ligase machinery. The molecule consists of a moiety that binds to the ligand-binding domain of the AR and another that binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ligase complex.[1] This proximity induces the ubiquitination of the AR, marking it for destruction by the proteasome. This degradation occurs for both wild-type and clinically relevant mutant forms of the AR.[4][5] Even when AR degradation is incomplete, the occupancy of the ligand-binding domain by BMS-986365 ensures competitive inhibition of any remaining AR protein.[4]





Click to download full resolution via product page

Caption: Mechanism of Action of BMS-986365.

#### **In Vitro Potency**

**BMS-986365** has demonstrated potent activity in prostate cancer cell lines, effectively inducing AR degradation and inhibiting cell growth at nanomolar concentrations.



Table 1: In Vitro Pharmacodynamic Profile of BMS-986365

| Parameter                                | Cell Line | Value (nM) | Reference |
|------------------------------------------|-----------|------------|-----------|
| DC <sub>50</sub> (AR<br>Degradation)     | VCaP      | 7          | [4][5]    |
|                                          | LNCaP     | 29         | [4][5]    |
| GI <sub>50</sub> (Cell<br>Proliferation) | VCaP      | 11         | [4]       |

| | LNCaP | 4 |[4] |

DC<sub>50</sub>: Concentration resulting in 50% degradation of the target protein. GI<sub>50</sub>: Concentration resulting in 50% growth inhibition.

Notably, **BMS-986365** is approximately 50- to 100-fold more potent at inhibiting the proliferation of VCaP and LNCaP cells than enzalutamide.[4]

## Pharmacokinetics Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical animal models have shown that **BMS-986365** has good oral bioavailability.[4] A study in CD1 mice provided the following intravenous pharmacokinetic parameters.

Table 2: Preclinical Intravenous Pharmacokinetic Parameters of **BMS-986365** in CD1 Mice (2 mg/kg dose)

| Parameter              | Value | Unit      | Reference |
|------------------------|-------|-----------|-----------|
| Plasma Clearance       | 20.7  | mL/min/kg | [4]       |
| Volume of Distribution | 3.1   | L/kg      | [4]       |

| \*\*Half-life ( $t_{1/2}$ ) \*\* | 1.7 | hours |[4] |



#### **Clinical Pharmacokinetics**

The human pharmacokinetics of **BMS-986365** were evaluated in the Phase 1 clinical trial NCT04428788.[7] This study assessed various oral dosing regimens, including once-daily (QD) doses from 100 mg to 1200 mg and twice-daily (BID) doses from 600 mg to 900 mg.[7] While the study characterized pharmacokinetic parameters such as Cmax, Tmax, and AUC, specific quantitative data from human subjects have not been made publicly available in the reviewed literature.[9][10] The trial did establish that a maximum tolerated dose was not reached within the tested range and that the safety profile was manageable.[7][11]

# Experimental Protocols In Vitro Androgen Receptor Degradation Assay

A representative experimental workflow to determine the DC<sub>50</sub> of **BMS-986365** is outlined below.





Click to download full resolution via product page

Caption: Workflow for determining AR degradation potency.



- Cell Lines: Prostate cancer cell lines such as VCaP and LNCaP are commonly used.[4]
- Treatment: Cells are incubated with varying concentrations of BMS-986365. To confirm the
  mechanism, co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation
  inhibitor (e.g., MLN4924) can be performed.[5]
- Detection: AR protein levels are measured, typically by Western blot or enzyme-linked immunosorbent assay (ELISA), and normalized to a loading control.[4]

#### **In Vitro Cell Proliferation Assay**

- Methodology: The antiproliferative activity of BMS-986365 is assessed using assays such as the MTT or CellTiter-Glo assay.
- Procedure: Prostate cancer cells are seeded in 96-well plates and treated with a range of BMS-986365 concentrations. After a defined incubation period (e.g., 72 hours), cell viability is measured.
- Analysis: The results are used to calculate the GI<sub>50</sub> value, which is the concentration of the drug that causes 50% inhibition of cell growth.[4]

#### In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., NSG mice) are implanted with human prostate cancer cells (cell line-derived xenografts, CDX) or patient-derived tumor tissue (patient-derived xenografts, PDX).[12]
- Dosing: Once tumors are established, mice are treated orally with BMS-986365, a vehicle control, or a comparator drug like enzalutamide.[12]
- Endpoints: Key endpoints include tumor volume, which is measured regularly, and levels of AR protein in tumor tissue at the end of the study to confirm the pharmacodynamic effect.[12]

#### Conclusion

**BMS-986365** represents a significant advancement in the targeting of the androgen receptor in prostate cancer. Its dual mechanism of action, which combines potent, cereblon-mediated degradation with competitive antagonism, allows it to overcome key resistance mechanisms to



existing AR pathway inhibitors.[6] Preclinical studies have robustly demonstrated its superior efficacy in degrading AR and inhibiting tumor growth. While detailed human pharmacokinetic data remains to be publicly reported, the initial clinical findings are promising, showing a manageable safety profile and significant anti-tumor activity in a heavily pretreated patient population.[2] Ongoing and future clinical trials will further delineate the therapeutic potential of **BMS-986365** in the treatment of advanced prostate cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. urotoday.com [urotoday.com]
- 2. Safety and clinical activity of BMS-986365 (CC-94676), a dual androgen receptor liganddirected degrader and antagonist, in heavily pretreated patients with metastatic castrationresistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. championsoncology.com [championsoncology.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 7. ASCO American Society of Clinical Oncology [asco.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bristol Myers Squibb Bristol Myers Squibb Data at ASCO GU 2024 Showcase Transformative Research in the Treatment of Genitourinary Cancers [news.bms.com]
- 10. bms.com [bms.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BMS-986365]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623205#pharmacokinetics-and-pharmacodynamics-of-bms-986365]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com